2,2'-Bis((R)-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
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Overview
Description
2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include two oxazoline rings attached to a biphenyl core. The presence of methoxymethyl groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the reaction of biphenyl derivatives with oxazoline precursors. One common method includes the use of chiral catalysts to ensure the formation of the desired enantiomer. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to 50°C. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The methoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction reactions may produce biphenyl derivatives with alkyl groups .
Scientific Research Applications
2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline rings play a crucial role in binding to these targets, while the biphenyl core provides structural stability. The methoxymethyl groups enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(methoxymethoxy)-1,1’-binaphthyl
- 2,2’-Bis(2-oxazoline)
- 2,2’-Bis(hydroxymethyl)-2,2’,2″-nitrilotriethanol
Uniqueness
Compared to similar compounds, 2,2’-Bis(®-4-(methoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl stands out due to its unique combination of oxazoline rings and methoxymethyl groups. This structural feature enhances its reactivity and makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(4R)-4-(methoxymethyl)-2-[2-[2-[(4R)-4-(methoxymethyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H24N2O4/c1-25-11-15-13-27-21(23-15)19-9-5-3-7-17(19)18-8-4-6-10-20(18)22-24-16(12-26-2)14-28-22/h3-10,15-16H,11-14H2,1-2H3/t15-,16-/m1/s1 |
InChI Key |
FUEITUBXQPZJFZ-HZPDHXFCSA-N |
Isomeric SMILES |
COC[C@@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@@H](CO4)COC |
Canonical SMILES |
COCC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)COC |
Origin of Product |
United States |
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